

(R)-Carprofen chemical structure and stereochemistry

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Compound of Interest

Compound Name: (R)-Carprofen

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **(R)-Carprofen**

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen.[1] While initially developed for human use, it is now primarily utilized in veterinary medicine to manage pain and inflammation, particularly in canines.[2][3] Carprofen's molecular structure features a chiral center, leading to the existence of two distinct stereoisomers, **(R)-Carprofen** and (S)-Carprofen, which exhibit different pharmacological and pharmacokinetic profiles.[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of **(R)-Carprofen**.

Chemical Structure of Carprofen

Carprofen is characterized by a carbazole ring system substituted with a chlorine atom and a propionic acid side chain.[2] The IUPAC name for the racemic mixture is (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid.[4][6]

Physicochemical Properties of Carprofen

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ ClNO ₂	[4][6]
Molecular Weight	273.71 g/mol	[2][6]
CAS Number	53716-49-7 (racemic)	[4][6]
(R)-Carprofen CAS No.	52263-83-9	[2]
Appearance	White to off-white crystalline powder	[7][8]
Melting Point	197-198 °C	[7]
Solubility	Freely soluble in ethanol, practically insoluble in water.	[7][8]

Stereochemistry of Carprofen

The presence of a chiral center at the alpha-carbon of the propionic acid side chain results in two enantiomers: (R)-(-)-Carprofen and (S)-(+)-Carprofen.[2][4] These enantiomers are non-superimposable mirror images of each other and can have markedly different biological activities due to their distinct three-dimensional arrangements.[2] Commercially available carprofen is typically a 50:50 racemic mixture of the (R) and (S) enantiomers.[2]

Stereoselective Pharmacodynamics

The anti-inflammatory effects of carprofen are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[9] This inhibitory activity is highly stereoselective.

- (S)-Enantiomer: The (S)-enantiomer is the more potent inhibitor of both COX-1 and COX-2 enzymes.[2] In studies with canine cyclooxygenases, the (S)-enantiomer was found to be approximately 200 times more potent at inhibiting COX-2 than the (R)-enantiomer.[2]
- (R)-Enantiomer: While significantly less potent as a COX inhibitor, the (R)-enantiomer is not biologically inert.[2] Its effects may be mediated through non-COX pathways, such as the inhibition of phospholipase A2, an upstream enzyme in the inflammatory cascade.[2] There is also evidence suggesting it may have central analgesic effects.[10]

Comparative COX Inhibition

Compound	Target Enzyme	IC ₅₀ Value (μM)
(R)-Carprofen	Canine COX-2	5.97
(S)-Carprofen	Canine COX-2	0.0371

Table based on data from Benchchem.[2]

Stereoselective Pharmacokinetics

Significant differences are observed in the pharmacokinetic profiles of the two enantiomers across various species. In dogs, horses, and donkeys, the (R)-enantiomer is predominant in plasma following administration of the racemic mixture.[1][11][12] This is often due to stereoselective differences in protein binding, metabolism, and clearance.[2][13] For instance, the (S)-enantiomer of carprofen binds more extensively to human serum albumin than the (R)-enantiomer.[2] Minimal in-vivo conversion between the enantiomers has been observed.[5]

Pharmacokinetic Parameters of Carprofen Enantiomers in Horses (Low Dose, 0.7 mg/kg IV)

Parameter	(R)-Carprofen	(S)-Carprofen
AUC (μg·h/mL)	117.4	22.6

Table based on data from Lees et al.[1]

Experimental Protocols

Synthesis of Racemic Carprofen

A general synthesis pathway for carprofen involves multiple steps, often starting from a carbazole derivative.[4] One common route is as follows:

- Chlorination: 2-acetylcarbazole is chlorinated at the 6-position.
- Side-Chain Modification: The acetyl group is converted into a propanoic acid moiety through a series of reactions, which may include halogenation, cyanation, and hydrolysis.[4]

- Purification: The final product, racemic carprofen, is purified.

More recent and cost-effective synthesis methods have been developed to improve industrial feasibility.[\[14\]](#)[\[15\]](#)

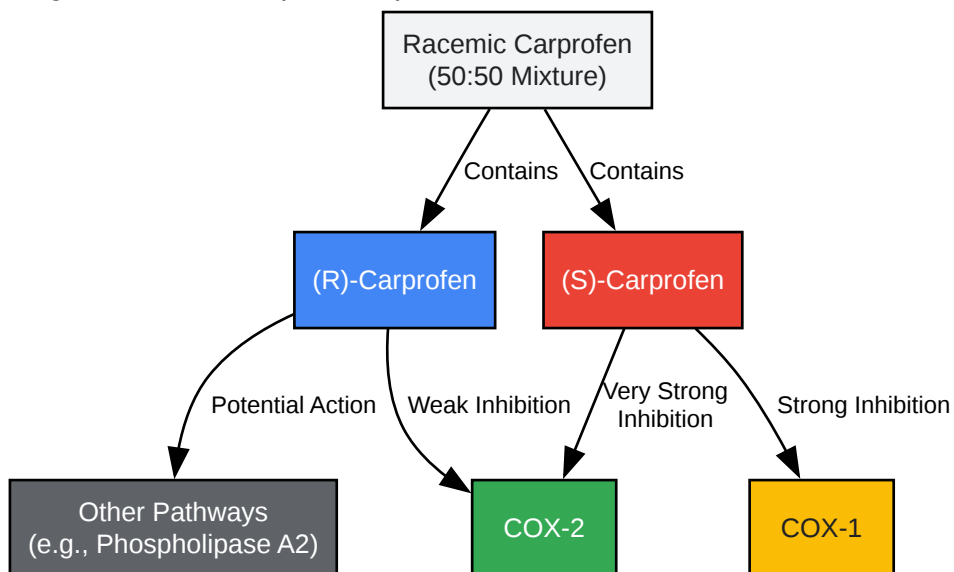
Chiral Separation of (R)- and (S)-Carprofen

The resolution of racemic carprofen into its individual enantiomers is crucial for studying their distinct pharmacological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

- Sample Preparation: A solution of racemic carprofen is prepared in a suitable mobile phase solvent.
- Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak ID, has shown good enantioselectivity for carprofen.[\[16\]](#)
- Mobile Phase Optimization: The mobile phase composition, often a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomeric peaks.[\[16\]](#)
- Detection: The separated enantiomers are detected using a UV detector.
- Quantification: The concentration of each enantiomer is determined by integrating the area under its respective peak and comparing it to a standard curve.

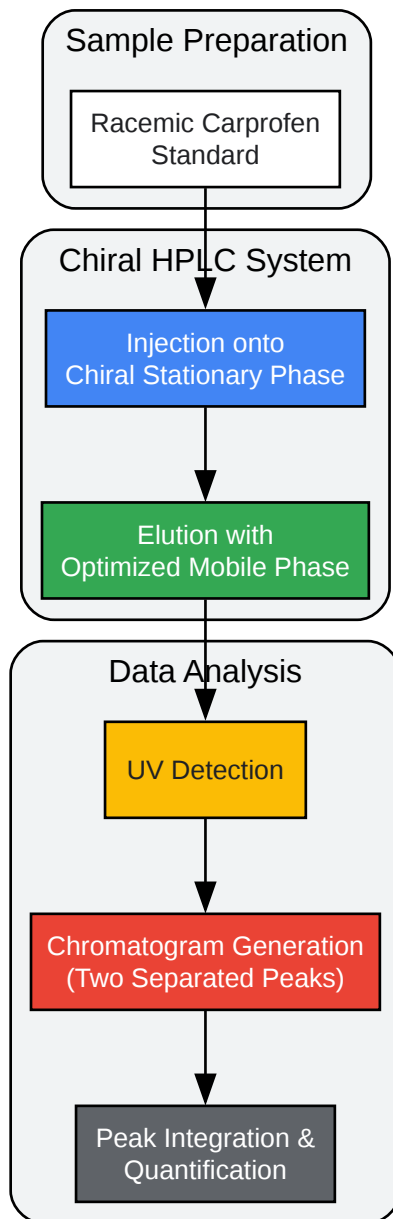
Diagrams and Visualizations

Logical Relationship of Carprofen Enantiomers and COX Inhibition

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Caption: Carprofen enantiomers and their primary biological targets.

Workflow for Chiral Separation of Carprofen



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Caption: Experimental workflow for carprofen enantiomer separation.

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References

- 1. Pharmacodynamics and enantioselective pharmacokinetics of racemic carprofen in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-Carprofen | 52263-83-9 | Benchchem [benchchem.com]
- 3. Carprofen - Wikipedia [en.wikipedia.org]
- 4. Carprofen [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Carprofen | C₁₅H₁₂ClNO₂ | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carprofen - LKT Labs [lktlabs.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed Carprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Stereoselective disposition of carprofen, flunoxaprofen, and naproxen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
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